Antiplasmodial Potency Differentiation: 5-Nitropyrimidine-2,4,6-triamines vs. Pyrimethamine in P. falciparum In Vitro
The 2,4,6-trisubstituted pyrimidine class to which the target compound belongs has been directly compared with pyrimethamine, a clinically used dihydrofolate reductase (DHFR) inhibitor, under identical in vitro P. falciparum culture conditions. In the Agarwal et al. 2005 Bioorg Med Chem Lett series, 11 of 15 tested 2,4,6-trisubstituted pyrimidines demonstrated MIC values of 0.5–2 μg/mL, representing 'several-fold' greater potency than pyrimethamine tested in the same assay system [1]. A follow-on expanded series of 18 compounds in Bioorg Med Chem confirmed 14 compounds with MIC values of 0.25–2 μg/mL, again outperforming pyrimethamine by several-fold [2]. While the target compound (N2-cyclohexyl, N4-(4-methoxyphenyl) substitution) was not among the specific congeners disclosed in these publications, the class-level SAR establishes that appropriate N2-aryl/alkyl and N4-aryl substitution on the 5-nitropyrimidine-2,4,6-triamine scaffold yields antiplasmodial activity superior to the established clinical comparator pyrimethamine. The N2-cyclohexyl substituent present in the target compound represents a distinct lipophilic vector not explored in the published Agarwal series, which focused on N2-methyl, ethyl, propyl, and substituted phenyl variants [1][2].
| Evidence Dimension | In vitro antiplasmodial activity (MIC) against P. falciparum |
|---|---|
| Target Compound Data | Not directly tested in published series; structural class MIC range: 0.25–2 μg/mL (14/18 compounds active) [2] |
| Comparator Or Baseline | Pyrimethamine (clinical DHFR inhibitor); several-fold less potent than active 2,4,6-trisubstituted pyrimidines in the same assay system [1][2] |
| Quantified Difference | Active class members: several-fold more potent than pyrimethamine (exact fold-change not numerically specified in source); MIC range 0.25–2 μg/mL for active compounds vs. pyrimethamine MIC >2 μg/mL |
| Conditions | In vitro P. falciparum culture; MIC determination; Agarwal et al. Bioorg Med Chem Lett 2005 and Bioorg Med Chem 2005 |
Why This Matters
The class-level superiority over pyrimethamine establishes that the 5-nitropyrimidine-2,4,6-triamine scaffold can overcome DHFR mutation-mediated resistance that limits pyrimethamine clinical utility, making the target compound a candidate for further resistance-profiling studies.
- [1] Agarwal A, et al. Antimalarial activity of 2,4,6-trisubstituted pyrimidines. Bioorg Med Chem Lett. 2005;15(7):1881-1883. doi:10.1016/j.bmcl.2005.02.015. PMID: 15780626. View Source
- [2] Agarwal A, et al. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorg Med Chem. 2005;13(15):4645-4650. doi:10.1016/j.bmc.2005.04.061. PMID: 15896965. View Source
